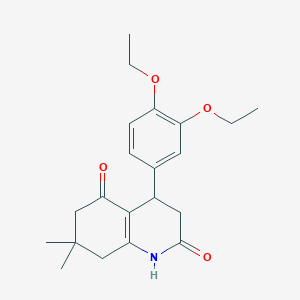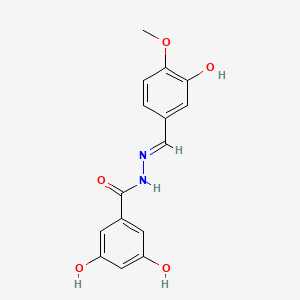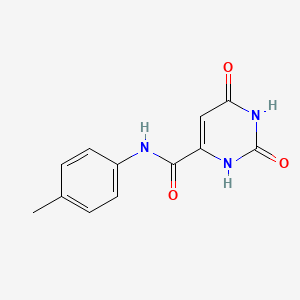
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as 'Dicamba', is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds.
Aplicaciones Científicas De Investigación
Potential as Pesticides
A significant area of research on derivatives of N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been their potential application as pesticides. Studies have characterized new derivatives through X-ray powder diffraction, highlighting their promise in this field due to their structural properties and effectiveness against various pests (Olszewska, Tarasiuk, & Pikus, 2009; Olszewska, Tarasiuk, & Pikus, 2011). These derivatives have been identified as potential pesticides through their structural analysis, offering a basis for developing new pesticide compounds.
Structural Analysis and Properties
The structural analysis of these compounds provides insights into their molecular geometry, crystal structure, and potential for forming hydrogen bonds, which are crucial for understanding their chemical behavior and potential applications. Studies have determined the crystal structures of various derivatives, revealing their molecular conformation and interactions, such as hydrogen bonding, that may influence their activity as pesticides or in other applications (Gowda, Svoboda, & Fuess, 2007; Gowda, Svoboda, Foro, Paulus, & Fuess, 2009).
Molecular Docking and Anticancer Activity
Research into the synthesis, structure, and molecular docking analysis of derivatives has also been conducted, with findings indicating potential anticancer activity. Such studies involve the synthesis of specific derivatives followed by structural elucidation and in silico modeling to target specific receptors, suggesting a possible role in cancer treatment (Sharma et al., 2018).
Environmental and Health Implications
Beyond pesticide applications, there's also research on the environmental and health implications of chloroacetamide compounds, including their effects on biological systems and potential toxicological profiles. For instance, studies have looked into the inhibition of fatty acid synthesis by chloroacetamide herbicides, providing a foundation for understanding their impact on non-target organisms (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-6-4-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLCXVUSVDMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)



![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide](/img/structure/B5516808.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)
![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)


![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)
![4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5516842.png)
